6-Hydroxyquinoline-5-carboxylic acid 6-Hydroxyquinoline-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14433695
InChI: InChI=1S/C10H7NO3/c12-8-4-3-7-6(2-1-5-11-7)9(8)10(13)14/h1-5,12H,(H,13,14)
SMILES:
Molecular Formula: C10H7NO3
Molecular Weight: 189.17 g/mol

6-Hydroxyquinoline-5-carboxylic acid

CAS No.:

Cat. No.: VC14433695

Molecular Formula: C10H7NO3

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxyquinoline-5-carboxylic acid -

Specification

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
IUPAC Name 6-hydroxyquinoline-5-carboxylic acid
Standard InChI InChI=1S/C10H7NO3/c12-8-4-3-7-6(2-1-5-11-7)9(8)10(13)14/h1-5,12H,(H,13,14)
Standard InChI Key FXSRFMGGBBVUAQ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2C(=O)O)O)N=C1

Introduction

Oxidation of Quinolinecarboxylic Acids

The PubMed study examines the enzymatic oxidation of quinoline-6-carboxylic acid by cytochrome P450 CYP199A2, yielding 3-hydroxyquinoline-6-carboxylic acid. This highlights that:

  • Bacterial enzymes can introduce hydroxyl groups regioselectively into quinolinecarboxylic acids.

  • The position of substituents (e.g., carboxylic acid at C6 vs. C5) dramatically affects reactivity and product formation.

Hypothetical Properties of 6-Hydroxyquinoline-5-Carboxylic Acid

Based on analogues:

  • Chelation Potential: Like 8-hydroxyquinoline derivatives, it may act as a bidentate ligand for metal ions (e.g., Fe³⁺, Cu²⁺), influencing antimicrobial or catalytic activity.

  • Bioactivity: If synthesized, it could exhibit pharmacological properties similar to other hydroxyquinolinecarboxylic acids, such as antimicrobial or anticancer effects.

  • Synthetic Routes: Potential methods include:

    • Oxidation of 6-Hydroxyquinoline-5-carbaldehyde.

    • Direct carboxylation of 6-hydroxyquinoline via Friedel-Crafts or other electrophilic substitution reactions.

Critical Data Gaps

No experimental data (e.g., spectral characterization, biological assays, or synthetic protocols) for 6-Hydroxyquinoline-5-carboxylic acid are available in the provided sources. Further research would require:

  • Primary literature searches in chemical databases (e.g., SciFinder, Reaxys).

  • Experimental validation of synthetic pathways and bioactivity.

Recommendations for Future Work

  • Synthesis and Characterization: Prioritize oxidation of 6-Hydroxyquinoline-5-carbaldehyde to confirm the formation of the carboxylic acid derivative.

  • Comparative Studies: Evaluate its metal-chelating capacity and bioactivity against analogues like 6-Hydroxyquinoline-8-carboxylic acid.

  • Computational Modeling: Predict reactivity and interaction profiles using DFT or molecular docking simulations.

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